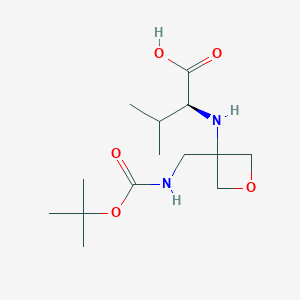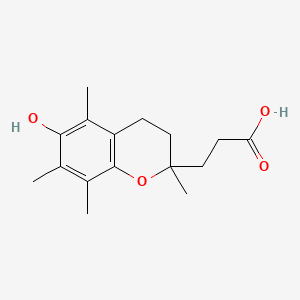
N-hexanoyl-L-Homoserine lactone-d3
Overview
Description
N-hexanoyl-L-Homoserine lactone-d3 is a deuterated analog of N-hexanoyl-L-Homoserine lactone, a member of the N-acyl-homoserine lactone family. These compounds are small diffusible signaling molecules involved in quorum sensing, a regulatory system used by bacteria to control gene expression in response to cell density. This compound is particularly useful in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexanoyl-L-Homoserine lactone-d3 typically involves the acylation of L-homoserine lactone with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the lactone ring. The product is then purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including HPLC and NMR spectroscopy, to confirm its purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
N-hexanoyl-L-Homoserine lactone-d3 undergoes various chemical reactions, including:
Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy acid.
Oxidation: The compound can be oxidized to form N-hexanoyl-L-homoserine lactone oxide.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol derivative.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Hydrolysis: Yields N-hexanoyl-L-homoserine.
Oxidation: Produces N-hexanoyl-L-homoserine lactone oxide.
Reduction: Results in N-hexanoyl-L-homoserine lactol.
Scientific Research Applications
N-hexanoyl-L-Homoserine lactone-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in studies of bacterial communication and quorum sensing.
Medicine: Investigated for its role in regulating virulence factors in pathogenic bacteria.
Industry: Utilized in the prevention of biofilm formation in industrial systems
Mechanism of Action
N-hexanoyl-L-Homoserine lactone-d3 exerts its effects through quorum sensing, a process where bacteria produce and release signaling molecules that increase in concentration as a function of cell density. When a threshold concentration is reached, these molecules bind to specific receptors, triggering changes in gene expression. This mechanism regulates various physiological processes, including virulence, biofilm formation, and antibiotic resistance .
Comparison with Similar Compounds
Similar Compounds
- N-octanoyl-L-homoserine lactone
- N-decanoyl-L-homoserine lactone
- N-dodecanoyl-L-homoserine lactone
- N-butyryl-L-homoserine lactone
Uniqueness
N-hexanoyl-L-Homoserine lactone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and tracing of metabolic pathways are essential .
Properties
IUPAC Name |
6,6,6-trideuterio-N-[(3S)-2-oxooxolan-3-yl]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)/t8-/m0/s1/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKKPDLNLCPNP-TUWYYBGVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC(=O)N[C@H]1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8049864.png)
![5-Benzyl-2-thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide](/img/structure/B8049867.png)
![2-Thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide](/img/structure/B8049875.png)





![2-[[3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8049926.png)


![disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate](/img/structure/B8049950.png)
![(1R)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one](/img/structure/B8049960.png)
![4-[2-[(5-fluoro-6-methoxypyridin-3-yl)amino]-5-[(1S)-1-(4-methylsulfonylpiperazin-1-yl)ethyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B8049966.png)
